Imipramine N-Glucuronide
Overview
Description
Imipramine is a tricyclic antidepressant (TCA) mainly used in the treatment of depression and enuresis (bedwetting) in children . It works by increasing the activity of a chemical called serotonin in the brain . Imipramine N-Glucuronide is a metabolite of Imipramine .
Synthesis Analysis
Imipramine N-Glucuronidation is a process that involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to Imipramine by UDP-glucuronosyltransferase . This process occurs mainly in the liver .Molecular Structure Analysis
The molecular structure of Imipramine consists of a tricyclic ring system with an alkyl amine substituent on the central ring . The glucuronidation process adds a glucuronic acid component to Imipramine, forming Imipramine N-Glucuronide .Chemical Reactions Analysis
The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The glucuronidation of Imipramine to form Imipramine N-Glucuronide is an example of this process .Physical And Chemical Properties Analysis
Imipramine is a white or slightly yellowish, crystalline powder; odourless or almost odourless . It is freely soluble in water, ethanol, and practically insoluble in ether .Scientific Research Applications
Metabolism in Human Liver Microsomes : Imipramine N-glucuronidation in human liver microsomes exhibits biphasic kinetics, involving different UDP-glucuronosyltransferase isoforms, particularly UGT1A4. This study provides insight into the metabolic pathways of Imipramine in the human liver, which is crucial for understanding its pharmacokinetics and potential drug interactions (Nakajima et al., 2002).
Effects on Central Nervous System Genes : Long-term administration of Imipramine influences the expression of genes in the central nervous system, such as corticotropin-releasing hormone, tyrosine hydroxylase, and mineralocorticoid receptor genes. This indicates its potential role in altering neurochemical pathways in depression (Brady et al., 1991).
Biosynthesis and Glucuronidation Study : A study focusing on the biosynthesis of Imipramine N+-glucuronide using recombinant UGT1A4 provides detailed insights into the enzymatic activity and kinetics of Imipramine glucuronidation. Such studies are essential for understanding how Imipramine is processed in the body (Qian & Zeng, 2006).
Pharmacological Characterization : The pharmacological effects of Imipramine and related antidepressants, including their metabolic pathways such as hydroxylation and glucuronide formation, have been extensively reviewed. These studies help in understanding the drug's mechanism of action and its therapeutic potential (Gyermek, 1966).
Subcellular Distribution and Transfer Processes : Research on the uptake, distribution, and transfer processes of Imipramine and its metabolites, including glucuronides, in rat liver systems, provides insights into its pharmacokinetics, particularly how it is absorbed, distributed, metabolized, and excreted (Bickel & Börner, 2004).
Safety And Hazards
Imipramine has a wide variety of side effects, which include dryness of the mouth, blurred vision, constipation, difficulty in passing urine, and cardiovascular abnormalities . Extreme caution should be used when this drug is given to patients with cardiovascular disease because of the possibility of conduction defects, arrhythmias, congestive heart failure, myocardial infarction, strokes, and tachycardia .
Future Directions
The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces . Pharmacologists have linked drugs to glucuronic acid to allow for more effective delivery of a broad range of potential therapeutics . Sometimes toxic substances are also less toxic after glucuronidation . Therefore, the study of glucuronidation, such as that of Imipramine to form Imipramine N-Glucuronide, is crucial for the development of more effective and safer therapeutics.
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQHSXFUNBMP-OSFFKXSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673014 | |
Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imipramine N-Glucuronide | |
CAS RN |
165602-94-8 | |
Record name | 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165602-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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